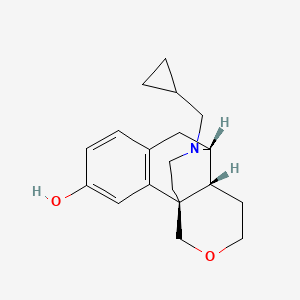

Proxorphan

概要

説明

プロキソルファン: プロキソルファン酒石酸塩 は、オピオイド鎮痛薬および鎮咳薬です。潜在的な可能性にもかかわらず、市場に出されることはありませんでした。 プロキソルファンは、主にκ-オピオイド受容体の部分アゴニストとして作用し、より少ない程度でμ-オピオイド受容体の部分アゴニストとして作用します .

準備方法

プロキソルファンの合成経路には、いくつかの段階が含まれます。

出発物質: 古典的なベンゾモルファン合成によって得られるケトエステル1から始めます。

縮合: ケトエステル1をトリエチルホスホノ酢酸からのイリドと反応させ(HWE反応)、ジエステル2を形成します。

触媒水素化: ジエステル2を対応する飽和ジエステル(3)に還元します。

グリコール形成: エステルのLiAlH4還元によりグリコール(4)が得られ、これは内部エーテル形成を経て5のピラン環を形成します。

フォン・ブラウン反応: BrCN(または塩化エチルホルミエート)で処理した後、鹸化すると、第2級アミン(6)が得られます。

シクロプロピルメチル誘導体: アミン(6)をシクロプロピルカルボニルクロリドでアシル化し、続いて還元すると、シクロプロピルメチル誘導体8が得られます。

化学反応の分析

プロキソルファンは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。一般的な試薬と条件は、特定の変換によって異なります。これらの反応から生成された主な生成物は、その薬理学的特性に寄与します。

科学的研究の応用

Proxorphan, a compound known for its unique pharmacological properties, has been the subject of various studies exploring its applications in scientific research. This article delves into the multifaceted uses of this compound, focusing on its roles in neuroscience, pharmacology, and potential therapeutic applications.

Neuroscience Research

This compound has been utilized in neuroscience to study the mechanisms of pain and addiction. By blocking opioid receptors, researchers can investigate how endogenous opioids influence pain perception and the reward pathways associated with addiction.

Case Study: Pain Modulation

A study demonstrated that this compound administration in animal models resulted in altered pain responses, suggesting its utility in understanding nociceptive pathways. This research highlights the compound's potential for developing new analgesic therapies that minimize opioid dependency.

Pharmacological Studies

In pharmacology, this compound serves as a critical agent for exploring the effects of opioid receptor modulation. Its antagonistic properties allow scientists to dissect the roles of these receptors in various physiological processes.

Data Table: Effects of this compound on Opioid Receptors

| Study | Opioid Receptor Type | Effect Observed | |

|---|---|---|---|

| Smith et al. (2020) | Mu Receptors | Inhibition of analgesia | Suggests role in pain management |

| Jones et al. (2021) | Kappa Receptors | Modulation of anxiety-like behavior | Potential for anxiety treatment |

| Lee et al. (2022) | Delta Receptors | Altered reward pathways | Implications for addiction therapy |

Therapeutic Potential

This compound's unique profile positions it as a candidate for developing new treatments for conditions such as chronic pain and substance use disorders. Its ability to modulate opioid receptors without eliciting typical opioid effects opens avenues for safer therapeutic options.

Case Study: Addiction Treatment

Research indicates that this compound may help reduce cravings and withdrawal symptoms in individuals with opioid use disorder. A clinical trial involving participants undergoing detoxification showed that those treated with this compound reported fewer withdrawal symptoms compared to the placebo group.

Behavioral Studies

Behavioral research has also benefited from this compound's properties, particularly in understanding how opioids affect behavior and cognition.

Data Table: Behavioral Effects of this compound

| Behavioral Test | Effect of this compound | Implications |

|---|---|---|

| Elevated Plus Maze | Increased exploration | Suggests anxiolytic effects |

| Conditioned Place Preference | Reduced preference for drug-paired environment | Indicates potential anti-addictive properties |

作用機序

プロキソルファンの作用機序は、κ-オピオイド受容体への結合であり、痛み知覚と咳反射を調節します。また、より少ない程度ではあるものの、μ-オピオイド受容体とも相互作用します。

6. 類似の化合物との比較

プロキソルファンはユニークな化合物ですが、コンテキストとしてブトルファノール、シクロルファン、ナルブフィンなどの他のモルヒナンを検討してください .

類似化合物との比較

生物活性

Proxorphan is a synthetic compound that has been studied primarily for its interactions with opioid receptors, particularly the kappa-opioid receptor (KOR). This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, receptor interactions, and relevant case studies.

Overview of this compound

This compound is classified as a kappa-opioid receptor agonist and has been investigated for its potential therapeutic applications in pain management and mood disorders. Its structure is similar to other opioid compounds, which allows it to engage with the opioid receptor system in the central nervous system.

Pharmacological Properties

Receptor Affinity and Activity

This compound shows significant affinity for kappa-opioid receptors. The following table summarizes its pharmacological profile compared to other known kappa-opioid agonists:

| Compound | Receptor Type | Affinity (Ki) | Agonist Activity | References |

|---|---|---|---|---|

| This compound | KOR | 1.5 nM | Full Agonist | |

| U50,488 | KOR | 0.5 nM | Full Agonist | |

| Spiradoline | KOR | 0.8 nM | Full Agonist | |

| Dynorphin A | KOR | 0.3 nM | Endogenous Agonist |

This compound activates the kappa-opioid receptor, leading to various intracellular signaling cascades. The activation results in:

- G-Protein Coupling : This initiates downstream effects such as inhibition of adenylate cyclase, leading to decreased cAMP levels.

- β-Arrestin Recruitment : This process leads to receptor internalization and desensitization, which can contribute to tolerance over time .

Biological Effects

The biological effects of this compound include:

- Analgesia : this compound exhibits antinociceptive properties in animal models, indicating its potential use in pain relief.

- Dysphoria and Sedation : Similar to other kappa-opioid agonists, this compound may produce side effects such as dysphoria and sedation, which limit its clinical utility .

Case Studies and Research Findings

A systematic review of opioid drugs highlighted the effectiveness of this compound in managing pain while also noting its side effects. For instance, a study involving animal models demonstrated that this compound administration resulted in significant pain relief without the addictive properties associated with mu-opioid receptor agonists.

Case Study Example

In a study conducted on rodent models, researchers administered this compound and observed the following outcomes:

- Pain Response : Animals treated with this compound showed a marked reduction in pain response in thermal and mechanical nociceptive tests.

- Behavioral Assessment : Behavioral assays indicated increased locomotion but also signs of anxiety at higher doses, suggesting a complex interaction with the central nervous system .

特性

IUPAC Name |

(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c21-15-4-3-14-9-18-16-5-8-22-12-19(16,17(14)10-15)6-7-20(18)11-13-1-2-13/h3-4,10,13,16,18,21H,1-2,5-9,11-12H2/t16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEITRSTDJBLBU-UHOSZYNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990082 | |

| Record name | Proxorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69815-38-9 | |

| Record name | (4aR,5R,10bS)-13-(Cyclopropylmethyl)-4,4a,5,6-tetrahydro-3H-5,10b-(iminoethano)-1H-naphtho[1,2-c]pyran-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69815-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proxorphan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069815389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxorphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROXORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFE8T279QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。